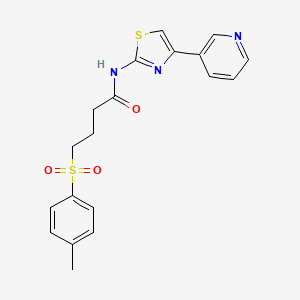
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound appears to contain a pyridine ring and a thiazole ring, which are both common structures in medicinal chemistry.
Synthesis Analysis
This would involve a detailed description of the method used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, such as how it reacts with other substances or under certain conditions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis and Tautomeric Preferences
N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, demonstrates dynamic tautomerism and divalent N(I) character, with a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This behavior suggests its potential in electron donating applications and highlights its unique electron distribution and tautomeric preferences, which are critical for designing molecules with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial and Antioxidant Activities
Pyrazolo[3,4-d]thiazole derivatives, including 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, have shown significant antimicrobial potentialities and antioxidant activities. These compounds, synthesized using microwave irradiation, demonstrate the ability to inhibit cathepsin D, suggesting a role in anticancer activity (Rizk et al., 2020).
Electrocatalytic and Photocatalytic Applications
Research on Pyridinium N-(heteroaryl)aminides, serving as synthetic equivalents of nucleophilic 1,3-N,N-dipoles, provides convergent and regioselective access to imidazo-fused heteroaromatics. This indicates their potential in electrocatalytic and photocatalytic applications, enabling significant structural variations and tolerating sensitive functional groups (Garzón & Davies, 2014).
Bioactive Material Development
The synthesis of zinc(II) complexes with pyridine thiazole derivatives showcases improved bioactive materials' development with novel properties. These complexes exhibit enhanced antimicrobial activity and specificity against certain bacteria or cancer cell lines, compared to free ligands, underscoring their potential in bioactive material applications (Xun-Zhong et al., 2020).
Molecular Docking and Cytotoxicity Evaluation
The exploration of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety for cytotoxicity against cancer cell lines highlights the anticancer potential of these compounds. Molecular docking studies further substantiate their mechanisms of action, offering a foundation for anticancer agent development (Abouzied et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, potential side effects, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This could involve suggestions for further research, such as studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Please consult with a chemist or a relevant expert for more specific information.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRNTHYNVVXEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

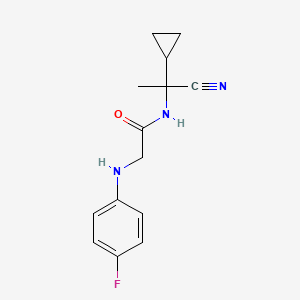
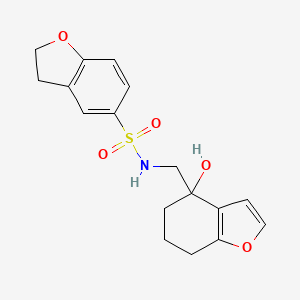
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)
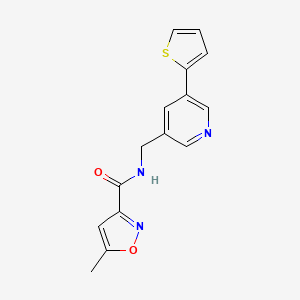
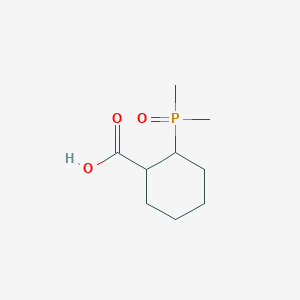
![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)
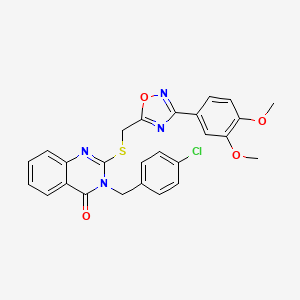
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)
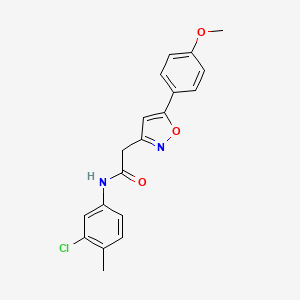
![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)
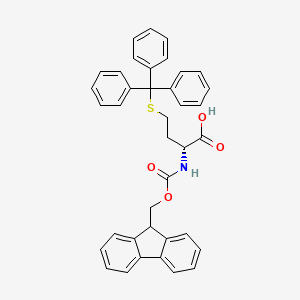
![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)